1-Benzylpiperidine-2,6-dicarbonitrile

描述

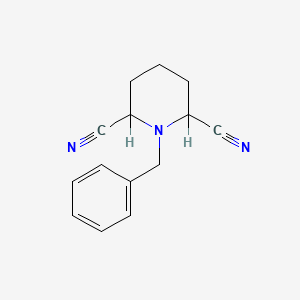

1-Benzylpiperidine-2,6-dicarbonitrile (CAS: 98195-08-5) is a piperidine derivative featuring a six-membered amine ring substituted with two cyano (-CN) groups at positions 2 and 6 and a benzyl group at the 1-position. Its molecular formula is C₁₄H₁₅N₃, with a molecular weight of 225.29 g/mol and a calculated XLogP3 value of 2.2, indicating moderate lipophilicity . The compound exhibits stereochemistry, with the cis configuration confirmed for its piperidine ring in the (2S,6R)-form .

属性

CAS 编号 |

98195-08-5 |

|---|---|

分子式 |

C14H15N3 |

分子量 |

225.29 g/mol |

IUPAC 名称 |

1-benzylpiperidine-2,6-dicarbonitrile |

InChI |

InChI=1S/C14H15N3/c15-9-13-7-4-8-14(10-16)17(13)11-12-5-2-1-3-6-12/h1-3,5-6,13-14H,4,7-8,11H2 |

InChI 键 |

HYOKFAVTFNEWSQ-UHFFFAOYSA-N |

规范 SMILES |

C1CC(N(C(C1)C#N)CC2=CC=CC=C2)C#N |

产品来源 |

United States |

科学研究应用

Neuropharmacological Applications

1-Benzylpiperidine-2,6-dicarbonitrile has been explored for its potential in treating Alzheimer's disease due to its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down acetylcholine, a neurotransmitter crucial for memory and learning.

Case Studies and Findings

- Hybrid Compounds : Research has shown that derivatives of 1-benzylpiperidine can be combined with other pharmacophores to enhance their efficacy against AChE. For instance, a study highlighted the synthesis of donepezil-based hybrids that demonstrated significant AChE inhibition with IC50 values in the low nanomolar range, indicating potent activity against Alzheimer's disease .

- Mechanistic Insights : Kinetic studies suggest that these compounds can penetrate the blood-brain barrier, which is essential for central nervous system activity. One compound exhibited an IC50 of 9.4 nM against AChE, showcasing its potential as a therapeutic agent .

Anticancer Applications

The compound has also been evaluated for its anticancer properties. Various derivatives have shown promising activity against different cancer cell lines.

Data Table: Anticancer Activity of Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 16 | HeLa | 0.5 | AChE inhibition |

| Compound 22 | MIA PaCa-2 | 0.72 | Multi-target action |

| Compound 10 | A549 | 0.3 | Antioxidant |

Case Studies

- 1-Benzylpiperidine Derivatives : In vitro studies have shown that several derivatives exhibit significant cytotoxicity against human cancer cell lines such as HeLa and A549. One derivative demonstrated an IC50 value of 0.5 µM against HeLa cells, indicating strong anticancer potential .

- Mechanistic Studies : The anticancer effects are attributed to the compounds' ability to induce apoptosis and inhibit cell proliferation through various pathways, including oxidative stress modulation .

Antibacterial Activity

The antibacterial properties of this compound have also been investigated, revealing its effectiveness against various bacterial strains.

Data Table: Antibacterial Activity

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound 9 | Bacillus cereus | 0.625 mg/mL |

| Compound X | Staphylococcus aureus | 1.5 mg/mL |

Findings

相似化合物的比较

Key Observations :

- Flexibility vs. Rigidity : The piperidine core allows conformational flexibility, whereas bicyclic and aromatic systems (e.g., benzothiadiazole, pyridine) enforce planar rigidity, influencing electronic properties and intermolecular interactions.

- Substituent Effects : The benzyl group in the target compound enhances lipophilicity compared to alkyl or aryl groups in analogs like (p-OHx)₂DCBT .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Benzylpiperidine-2,6-dicarbonitrile, and how should its purity be validated?

- Methodological Answer : The compound can be synthesized via multicomponent reactions involving aldehydes, malononitrile, and piperidine derivatives under solvent-free conditions. Catalytic systems like Fe₃O₄-based magnetic nanoparticles (MNPs) enhance reaction efficiency and recyclability . For purity validation, use high-performance liquid chromatography (HPLC) with UV detection and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity. Cross-validate with Fourier-transform infrared spectroscopy (FT-IR) to identify nitrile functional groups (C≡N stretch at ~2200 cm⁻¹) .

Q. What safety protocols should be followed during laboratory handling of this compound?

- Methodological Answer : Adhere to SDS guidelines:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors or dust .

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .

- First Aid : For eye exposure, irrigate with water for 15 minutes; for skin contact, wash with soap and water immediately .

Advanced Research Questions

Q. How can magnetic catalysts optimize the synthesis of this compound for scalable research?

- Methodological Answer : Fe₃O₄@SiO₂-acac-2ATP-Cu(II) MNPs enable efficient, solvent-free synthesis at 80°C, achieving high yields (>85%) with minimal catalyst loading (5 mol%). The magnetic core allows easy recovery via external magnets, reducing waste and enabling reuse for up to 5 cycles without significant activity loss . Monitor reaction progress using thin-layer chromatography (TLC) and optimize parameters (temperature, catalyst loading) via design of experiments (DoE) .

Q. What analytical strategies resolve contradictions in crystallographic data for nitrile-containing piperidine derivatives?

- Methodological Answer :

- X-ray Crystallography : Use SHELXL for structure refinement, particularly for resolving disorder in benzyl or nitrile groups. Validate with Hirshfeld surface analysis to assess intermolecular interactions .

- Cross-Validation : Compare experimental NMR chemical shifts with density functional theory (DFT) -calculated values (e.g., B3LYP/6-311+G(d,p)) to identify discrepancies in stereochemical assignments .

Q. What structural modifications enhance the biological or catalytic activity of this compound?

- Methodological Answer :

- Nitrile Functionalization : Replace the benzyl group with electron-withdrawing substituents (e.g., chloro, trifluoromethyl) to modulate electronic properties. Synthesize derivatives via nucleophilic substitution or Suzuki-Miyaura coupling .

- Heterocycle Integration : Fuse pyridine or benzimidazole rings to the piperidine core via cyclocondensation reactions, using microwave-assisted synthesis to accelerate reaction kinetics .

- Biological Screening : Assess antimicrobial activity via broth microdilution assays (MIC values) against Gram-positive/negative strains. For cytotoxicity, use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Data Analysis & Experimental Design

Q. How should researchers design stability studies for this compound under varying storage conditions?

- Methodological Answer :

- Accelerated Degradation Studies : Expose the compound to 40°C/75% relative humidity (ICH Q1A guidelines) for 4 weeks. Analyze degradation products via liquid chromatography-mass spectrometry (LC-MS) .

- Light Sensitivity : Use UV-vis spectroscopy to monitor photodegradation under IEC 61350-5-3 conditions (e.g., 5000 lux illumination) .

- Long-Term Stability : Store aliquots at -20°C, 4°C, and 25°C; assess purity monthly via HPLC .

Q. What computational tools predict the reactivity of this compound in novel reaction pathways?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model reaction trajectories in solvents (e.g., DMSO, ethanol) using GROMACS to predict kinetic barriers.

- Quantum Mechanics : Calculate transition states and activation energies with Gaussian 16 (M06-2X/cc-pVDZ) to identify feasible pathways for nitrile group transformations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。